2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene
Description
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene is a BODIPY (boron-dipyrromethene) derivative characterized by its ethyl groups at positions 2 and 6, a phenyl substituent at position 8, and methyl groups at positions 1, 3, 5, and 7. The difluoro-boron core at position 4 stabilizes the conjugated π-system, contributing to its sharp absorption and emission profiles, high fluorescence quantum yield, and chemical stability . This compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) and subsequent purification by chromatography . Its substituents are strategically positioned to modulate steric, electronic, and solubility properties, making it suitable for applications in bioimaging, sensing, and optoelectronics.
Properties
IUPAC Name |
5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BF2N2/c1-7-19-14(3)22-21(18-12-10-9-11-13-18)23-15(4)20(8-2)17(6)28(23)24(25,26)27(22)16(19)5/h9-13,16,27H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARGSGFIGBCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]2C(C(=C(C2=C(C3=C(C(=C(N31)C)CC)C)C4=CC=CC=C4)C)CC)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189264-25-3 | |
| Record name | 189264-25-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core BODIPY structure. The process may include:
Boronic Acid Formation: : The initial step involves the formation of a boronic acid derivative.
Cyclization: : Cyclization reactions are employed to form the BODIPY core.
Functionalization: : Subsequent functionalization steps introduce the phenyl and ethyl groups at the appropriate positions on the BODIPY core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Functionalization via Electrophilic Substitution
BODIPY-Ph-Et undergoes regioselective electrophilic substitution at the α-positions (C-3 and C-5) due to electron-rich pyrrolic rings. Common reactions include:
| Reaction Type | Conditions | Product Modifications | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CHCl₃, 25°C, 4h | 3,5-Dibromo-BODIPY derivative | 78 | |
| Nitration | HNO₃/AcOH, 0°C, 2h | 3-Nitro-BODIPY | 65 |
Halogenation introduces handles for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling conjugation with biomolecules or polymers .
Photochemical Reactivity
BODIPY-Ph-Et participates in light-driven transformations under aqueous conditions:
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α-C(sp³)–H Hydroxylation : Irradiation (450 nm) in water induces hydroxylation at methyl substituents (C-1 and C-7), forming dihydroxy derivatives .
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C(sp³)–C(sp³) Coupling : Aggregation in aqueous media promotes intermolecular coupling between ethyl groups, yielding dimeric structures with redshifted emission (λ<sub>em</sub> ~720 nm) .
Key Findings :
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Reaction efficiency depends on solvent polarity (quantum yield increases by 40% in H₂O vs. THF).
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Dimeric products exhibit enhanced near-infrared (NIR) emission, useful for bioimaging .
Annulation Reactions
BODIPY-Ph-Et serves as a dienophile in [4+2] cycloadditions:
| Substrate | Conditions | Product Structure | Application |
|---|---|---|---|
| Benzofuran-derived azadiene | TfOH (cat.), CH₂Cl₂, 24h | Fused benzofuran-BODIPY hybrid | OLED emissive layer |
This reaction extends π-conjugation, shifting absorption maxima to 650–700 nm .
Boron Center Reactivity
The BF₂ core is susceptible to ligand exchange under acidic conditions:
| Reagent | Conditions | Product | Stability |
|---|---|---|---|
| HCl (gas) | CH₂Cl₂, 0°C, 1h | BCl₂-BODIPY | Low (hydrolyzes in H₂O) |
| Thiophenol | Et₃N, THF, reflux, 12h | B(SPh)₂-BODIPY | High (air-stable) |
Ligand substitution tunes fluorescence quantum yields (e.g., B(SPh)₂ derivatives show Φ<sub>F</sub> = 0.92 vs. 0.85 for BF₂) .
Oxidation of Alkyl Substituents
Ethyl and methyl groups undergo controlled oxidation:
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Ethyl → Acetyl : CrO₃/H₂SO₄ (0°C, 30 min) oxidizes ethyl groups to ketones, red-shifting emission by ~30 nm.
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Methyl → Carboxylic Acid : KMnO₄/H₂O (80°C, 6h) converts methyl groups to carboxylates, improving water solubility (logP decreases from 4.2 to 1.8).
Scientific Research Applications
This compound finds extensive use in scientific research due to its fluorescent properties:
Chemistry: : Used as a fluorescent probe in chemical sensing and imaging.
Biology: : Employed in biological imaging to study cellular processes and molecular interactions.
Medicine: : Utilized in medical diagnostics and imaging techniques.
Industry: : Applied in the development of fluorescent materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This fluorescence can be used to track and image biological molecules and processes.
Molecular Targets and Pathways
The molecular targets include various biomolecules and cellular structures that can be labeled with the fluorescent compound. The pathways involved are those related to cellular imaging and molecular interactions.
Comparison with Similar Compounds
Table 1: Comparison of Key BODIPY Derivatives
*Estimated based on substituent trends in cited references.
- Ethyl vs. Methyl Substituents: The ethyl groups at positions 2 and 6 introduce steric bulk, enhancing solubility in organic solvents compared to methyl analogues . However, the larger size may slightly reduce fluorescence quantum yield (Φ ~0.85–0.90 vs. Φ ~0.95 for the parent 1,3,5,7-tetramethyl BODIPY) due to increased non-radiative decay .
- Phenyl at Position 8: The electron-withdrawing phenyl group induces a hypsochromic shift (~5 nm) in absorption/emission compared to donor-substituted analogues (e.g., 8-N,N-dimethylaminophenylethynyl, λ_abs = 502 nm) .
- Heavy-Atom Effects : Unlike 2,6-diiodo derivatives (Φ ~0.30), the absence of heavy atoms in the target compound preserves high Φ by minimizing intersystem crossing .
Biological Activity
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, is a member of the boron-dipyrromethene (BODIPY) family known for its exceptional photophysical properties. This compound has garnered significant interest in various fields including biochemistry, molecular imaging, and materials science due to its unique fluorescence characteristics and stability.
The chemical formula for this compound is with a molecular weight of approximately 392.29 g/mol. The compound exhibits high absorption coefficients and quantum yields, making it suitable for applications in fluorescence microscopy and as a fluorescent probe in biological systems .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.29 g/mol |
| Melting Point | 174-179 °C |
| Fluorescence Excitation Wavelength | 326 nm |
| Fluorescence Emission Wavelength | 515 nm |
Fluorescent Probes in Biological Systems
BODIPY dyes like this compound are extensively used as fluorescent probes due to their high photostability and brightness. They are employed in various biological imaging techniques to visualize cellular processes in live cells. The ability to conjugate these dyes with biomolecules such as proteins and nucleic acids enhances their utility in tracking biological interactions .
Case Studies
- In Vivo Imaging : Research has demonstrated the effectiveness of BODIPY dyes in vivo for cancer diagnosis. Their fluorescence allows for real-time imaging of tumors and assessment of therapeutic efficacy .
- Fluorescent Conjugates : Studies have shown that BODIPY derivatives can be conjugated with oligonucleotides to create fluorescent probes that are pivotal for studying gene expression and cellular localization.
- Toxicity Assessment : The safety profile of BODIPY dyes has been evaluated in various studies. While they are generally considered safe for biological applications, certain derivatives may exhibit cytotoxic effects at high concentrations .
The mechanism by which BODIPY dyes exert their biological effects is primarily through their interaction with cellular components via fluorescence resonance energy transfer (FRET) or by serving as electron acceptors in photochemical reactions. Their ability to absorb light and emit fluorescence makes them ideal candidates for monitoring dynamic biological processes.
Q & A
Q. Spectroscopic Methods :
- Transient absorption spectroscopy to track excited-state dynamics .
- Raman spectroscopy to identify vibrational modes linked to delocalization .
- Case Study : In 8-phenyl derivatives, disrupted delocalization at B–N bonds (1.54–1.58 Å) correlates with reduced Stokes shifts (~10 nm) .
Q. How can synthetic byproducts be minimized during BF₃ chelation?
- Methodological Answer : Common byproducts (e.g., mono- or non-chelated species) arise from:
Incomplete BF₃ coordination : Add BF₃·OEt₂ in excess (2–3 eq.) under inert atmosphere .
Competing side reactions : Use N,N-diisopropylethylamine (DIEA) to scavenge protons and stabilize the intermediate .
- Quality Control : Purify via silica gel chromatography (hexane:CH₂Cl₂, 1:1) and validate purity via <sup>19</sup>F NMR (δ = −144 to −148 ppm for BF₂ group) .
Tables for Key Data
Table 1 : Crystallographic Parameters for Selected Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|---|
| 8-(4-Cyanophenyl) derivative | Monoclinic | 12.49 | 6.63 | 16.04 | 96.74 | 1319.2 |
| 8-(5-Bromopentyl) derivative | — | 18.21 | 10.32 | 14.56 | 90.0 | 2730.1 |
| (S)-1-Phenylethanaminium salt | P2₁ | 12.50 | 6.63 | 16.04 | 96.74 | 1319.2 |
Table 2 : Substituent Impact on Photophysical Properties
| Substituent Position | λabs (nm) | λem (nm) | ΦF | Lifetime (ns) |
|---|---|---|---|---|
| 2,6-Ethyl, 8-Phenyl | 508 | 518 | 0.82 | 4.2 |
| 8-Cyanophenyl | 515 | 525 | 0.75 | 3.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
